molecular formula C20H18Cl2N4O4S B415395 2-(2,4-dichlorophenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide CAS No. 128720-92-3

2-(2,4-dichlorophenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B415395
CAS No.: 128720-92-3
M. Wt: 481.4g/mol
InChI Key: XXFILKYDGXQKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide is a sulfonamide acetamide derivative characterized by a 2,4-dichlorophenoxy group and a 4,6-dimethylpyrimidinylaminosulfonyl moiety.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O4S/c1-12-9-13(2)24-20(23-12)26-31(28,29)16-6-4-15(5-7-16)25-19(27)11-30-18-8-3-14(21)10-17(18)22/h3-10H,11H2,1-2H3,(H,25,27)(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFILKYDGXQKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,4-dichlorophenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide is a complex synthetic organic molecule that exhibits notable biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈Cl₂N₄O₃S
  • Molecular Weight : 421.33 g/mol
  • IUPAC Name : 2-(2,4-dichlorophenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide

This compound integrates a dichlorophenoxy group with a sulfonamide moiety and a pyrimidine derivative, which may contribute to its diverse biological activities.

Anticancer Activity

Research indicates that compounds similar to 2-(2,4-dichlorophenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide possess significant anticancer properties. For instance, studies have demonstrated that derivatives with similar structures can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and DNA synthesis inhibition .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
A549 (Lung)5.0Apoptosis via caspase activation
C6 (Brain)7.5Inhibition of DNA synthesis

Insecticidal Properties

The compound's structural features suggest potential insecticidal activity. Similar compounds have been reported to exhibit effective insecticidal properties against various pests by disrupting their physiological functions . The presence of the dichlorophenoxy group is particularly noteworthy as it is associated with herbicidal activity in related compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The activation of apoptotic pathways is crucial for its anticancer effects. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Inhibition of Cell Proliferation : Compounds similar to this structure have shown the ability to halt cell cycle progression in cancer cells, leading to reduced proliferation rates.
  • Disruption of Insect Physiology : The compound may interfere with hormonal regulation in insects, leading to developmental disruptions.

Case Studies

  • Antitumor Efficacy in Preclinical Models :
    A study conducted on mice bearing A549 tumor xenografts demonstrated that treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. This study highlighted the potential for further development as an anticancer agent.
  • Insecticidal Activity Evaluation :
    Field trials assessing the insecticidal efficacy against common agricultural pests revealed that formulations containing this compound significantly reduced pest populations compared to untreated controls. The results suggest its viability as an agricultural pesticide.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, studies have shown that related sulfonamide derivatives can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways critical for tumor growth .

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects against a range of pathogens. Sulfonamide derivatives are known to interfere with bacterial folate synthesis, leading to bacteriostatic effects. This application is particularly relevant in the development of new antibiotics to combat resistant strains .

3. Herbicidal Activity
Given the presence of the 2,4-dichlorophenoxy group, this compound may also exhibit herbicidal properties similar to those observed in 2,4-Dichlorophenoxyacetic acid (2,4-D), which is widely used as a systemic herbicide. Research indicates that such compounds can disrupt plant growth by mimicking plant hormones .

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

  • Anticancer Evaluation : A study demonstrated that a related sulfonamide derivative significantly inhibited tumor growth in xenograft models by targeting specific oncogenic pathways .
  • Antimicrobial Testing : Research conducted on structurally similar compounds showed promising results against various bacterial strains, indicating potential for development into new therapeutic agents .
  • Herbicidal Assessment : Field trials have indicated that derivatives containing the dichlorophenoxy group can effectively control broadleaf weeds without affecting cereal crops .

Comparison with Similar Compounds

Structural Features

Key structural variations among analogs include:

Phenoxy Substituents: The target compound’s 2,4-dichlorophenoxy group contrasts with 2-methylphenoxy () and 4-chlorophenoxy (). N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide () replaces the phenoxy group with a chlorophenyl ring, reducing oxygen-mediated hydrogen bonding but retaining halogen interactions .

Linkage Type :

  • Sulfonamide (e.g., ) vs. sulfanyl (thioether, ): Sulfonamides exhibit stronger hydrogen-bonding capacity and higher polarity, impacting solubility and target affinity . Sulfanyl-linked analogs (e.g., ) may offer improved membrane permeability due to reduced polarity .

Pyrimidine/Pyridine Modifications :

  • The 4,6-dimethylpyrimidinyl group (common in –3, 5) provides steric hindrance and metabolic stability. In contrast, 4-methylpyridin-2-yl () introduces a basic nitrogen, altering electronic properties .

Table 1: Structural Comparison of Key Analogs

Compound Phenoxy/Phenyl Substituent Linkage Attached Group Reference
Target Compound 2,4-Dichlorophenoxy Sulfonamide 4,6-Dimethylpyrimidinyl -
N-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide 2-Methylphenoxy Sulfonamide 4,6-Dimethylpyrimidinyl
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide - Sulfanyl 4-Methylpyridin-2-yl
N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide 2-Chlorophenyl Sulfanyl 4,6-Dimethylpyrimidinyl
N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide 4-Chlorophenoxy Amide 1H-Indole-2-carboxamide

Q & A

Q. What synthetic methodologies are employed to prepare 2-(2,4-dichlorophenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide?

A typical synthesis involves reacting 2-thio-4,6-dimethylpyrimidine with a chloroacetamide derivative (e.g., 2-chloro-N-(4-sulfamoylphenyl)acetamide) in refluxing ethanol. The reaction is monitored via thin-layer chromatography (TLC), and purified by slow evaporation of a chloroform-acetone solution to yield single crystals for structural validation . Key steps include temperature control (~80°C) and stoichiometric equivalence of reactants to minimize side products.

Q. How is the molecular structure of this compound characterized?

Structural characterization combines X-ray crystallography , NMR , and mass spectrometry . For crystallography, monoclinic systems (e.g., space group P2₁/c) are common, with unit cell parameters such as a = 18.220 Å, b = 8.118 Å, and c = 19.628 Å (β = 108.76°) . NMR (¹H/¹³C) confirms substituent positions, while high-resolution MS validates molecular weight (e.g., m/z 515.05 [M+H]⁺).

Q. What preliminary biological assays are recommended for evaluating its activity?

Screen for enzyme inhibition (e.g., sulfonamide-targeted carbonic anhydrase) or receptor-binding assays (e.g., fluorescence polarization). Use IC₅₀ determination in vitro, followed by cytotoxicity profiling (e.g., MTT assay on HEK-293 cells) to establish selectivity .

Advanced Research Questions

Q. How do crystallographic parameters influence the compound’s stability and intermolecular interactions?

The compound’s stability is governed by hydrogen bonding (N–H⋯O, C–H⋯O) and π-π stacking between aromatic rings. For example, infinite chains along the [100] axis form via N–H⋯O bonds (2.89 Å), while dihedral angles (e.g., 65.2° between aryl rings) dictate packing efficiency . Weak interactions like C–H⋯F (3.12 Å) further stabilize the lattice .

Crystallographic ParameterValue
Space groupP2₁/c
Unit cell volume (ų)2748.9
R factor0.050
wR factor0.155

Q. What strategies resolve contradictions in crystallographic data between similar acetamide derivatives?

Discrepancies in unit cell parameters or hydrogen-bonding patterns may arise from substituent effects (e.g., Cl vs. CH₃ groups). Validate via:

  • DFT calculations to compare theoretical/practical bond lengths.
  • Temperature-dependent crystallography to assess thermal motion.
  • Hirshfeld surface analysis to quantify intermolecular contacts .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

  • 2,4-Dichlorophenoxy groups enhance lipophilicity (logP ~3.2), improving membrane permeability.
  • Sulfamoylphenyl moieties enable hydrogen bonding with catalytic zinc in enzymes like carbonic anhydrase .
  • Pyrimidinyl groups contribute to π-stacking with aromatic residues in binding pockets. Replace Cl with F to study electronegativity effects on IC₅₀ .

Q. What advanced spectroscopic techniques elucidate reaction mechanisms during synthesis?

  • In situ FTIR monitors thioether bond formation (disappearance of S–H stretch at 2550 cm⁻¹).
  • LC-MS/MS tracks intermediate species (e.g., sulfonamide anion at m/z 140).
  • Variable-temperature NMR identifies transient intermediates in reflux conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across structural analogs?

Conflicting IC₅₀ values (e.g., 10 nM vs. 150 nM for similar derivatives) may stem from:

  • Assay conditions (pH, temperature, or co-solvents like DMSO).
  • Protein source variations (recombinant vs. native enzymes).
  • Crystallographic polymorphism altering binding pocket accessibility. Standardize protocols using WHO-recommended buffers and validate via orthogonal assays (SPR vs. ITC) .

Methodological Recommendations

Optimizing crystallization conditions for X-ray analysis:

  • Use mixed solvents (chloroform:acetone, 1:5 v/v) to slow nucleation.
  • Adjust pH to 6.5–7.0 to stabilize sulfonamide protonation states.
  • Employ SADABS for absorption correction and SHELXL for refinement .

Designing SAR studies for pyrimidinyl-sulfonamide derivatives:

  • Synthesize analogs with systematic substituent variations (e.g., –CH₃, –OCH₃, –NO₂ at the 4,6-pyrimidine positions).
  • Corrogate activity data with computational docking (AutoDock Vina) and QSAR models (CoMFA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.